1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione
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Overview
Description
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione is a synthetic compound known for its role as a phospholipase C (PLC) inhibitor. It is widely used in scientific research to study signal transduction pathways and cellular processes involving PLC .
Preparation Methods
The synthesis of 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione involves several steps. The key starting materials include 3-methoxyestra-1,3,5(10)-trien-17-yl and pyrrole-2,5-dione. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of PLC-mediated signal transduction pathways.
Biology: Employed in experiments to investigate cellular processes involving PLC and its role in various physiological functions.
Medicine: Utilized in research to understand the role of PLC in diseases and to develop potential therapeutic agents targeting PLC
Mechanism of Action
The compound exerts its effects by inhibiting phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This inhibition disrupts the PLC-mediated signaling pathways, affecting various cellular processes such as calcium signaling and protein kinase activation .
Comparison with Similar Compounds
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione is unique in its structure and function compared to other PLC inhibitors. Similar compounds include:
1-[6-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrollidinedione (U73343): A structurally related analog that does not inhibit PLC but has similar effects on ion channels
Tertiapin: Another compound that discriminates between different ion channels but does not inhibit PLC
These comparisons highlight the specificity and unique properties of this compound in scientific research.
Properties
Molecular Formula |
C29H40N2O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23?,24?,25?,26-,29-/m0/s1 |
InChI Key |
LUFAORPFSVMJIW-LDFSQWPGSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC |
Synonyms |
1-(6-((3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione U 73122 U-73,122 U-73122 U73122 |
Origin of Product |
United States |
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